Product packaging for L-PHENYLALANINE-N-FMOC (RING-13C6)(Cat. No.:)

L-PHENYLALANINE-N-FMOC (RING-13C6)

Cat. No.: B1579784
M. Wt: 393.38
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine-N-FMOC (Ring-13C6), with CAS number 446276-60-4, is a high-purity, stable-isotope labeled derivative of L-phenylalanine. The compound has a molecular weight of 393.38 and a chemical formula of ¹³C₆C₁₈H₂₁NO₄, featuring a ¹³C6-labeled aromatic ring (99 atom % 13C) and an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . It is typically supplied as a beige to white powder with a chemical purity of ≥98% . This combination of structural features makes it an essential reagent in advanced research applications. Its primary role is as a protected amino acid building block in solid-phase peptide synthesis (SPPS) . The Fmoc group enables precise, sequential peptide chain elongation by allowing for deprotection under mild basic conditions while maintaining the integrity of the side chain and the stable isotope label. This is crucial for the synthesis of complex, isotope-labeled peptides used in drug discovery and development . Beyond peptide synthesis, this compound is invaluable in metabolic research. The 13C6 label allows for precise tracing of phenylalanine kinetics and utilization in biological systems using techniques like mass spectrometry. For example, L-[ring-13C6]-Phenylalanine has been used to study spatiotemporal metabolic flux in cancer models, such as human non-small cell lung carcinoma, providing insights into local amino acid metabolism within tumors . It also serves as a key tracer in pulse-stable isotope methods to measure whole-body protein breakdown and metabolic shunting in pathophysiological states like sepsis . Furthermore, derivatives of Fmoc-L-phenylalanine have been explored in material science for creating supramolecular hybrid hydrogels with nano-hydroxyapatite, which show promise as drug delivery vehicles with inherent antibacterial properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

393.38

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of L Phenylalanine N Fmoc Ring 13c6

Strategies for N-Fmoc Protection and Carbon-13 Ring Labeling of Phenylalanine

The synthesis of L-Phenylalanine-N-Fmoc (RING-13C6) requires two key transformations: the introduction of a stable isotope label (¹³C) into the aromatic ring of L-phenylalanine and the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

The carbon-13 labeling of the phenyl ring is typically achieved by starting the synthesis from a precursor that already contains the ¹³C₆-labeled benzene (B151609) ring. Various synthetic routes can be employed to introduce the alanine (B10760859) side chain onto the labeled aromatic ring.

The N-Fmoc protection is a standard procedure in peptide synthesis, utilized to prevent the amino group from participating in unwanted reactions. The Fmoc group is known for its stability under acidic conditions and its lability under basic conditions, making it an orthogonal protecting group to acid-labile groups like Boc or Cbz. total-synthesis.com The introduction of the Fmoc group is commonly achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. tandfonline.com Fmoc-OSu is often preferred as it leads to fewer side reactions compared to Fmoc-Cl. The reaction is typically carried out in a biphasic system of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). chemicalbook.com

An alternative strategy involves the silylation of the amino acid with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to the reaction with the Fmoc reagent. tandfonline.comgoogle.com This approach allows the reaction to be conducted under neutral, anhydrous conditions, which can simplify the workup and purification process. tandfonline.com

Optimized Synthetic Routes for the Preparation of L-Phenylalanine-N-Fmoc (RING-13C6)

An optimized synthetic route for the preparation of L-Phenylalanine-N-Fmoc (RING-13C6) begins with the commercially available L-Phenylalanine (RING-¹³C₆). The subsequent N-protection with the Fmoc group can be performed efficiently using established methods.

One common and effective procedure involves the reaction of L-Phenylalanine (RING-¹³C₆) with Fmoc-Cl in the presence of a base like sodium carbonate in a mixture of dioxane and water. chemicalbook.com The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. chemicalbook.com The product is isolated by acidification of the reaction mixture, which causes the Fmoc-protected amino acid to precipitate. rsc.org

A representative optimized synthesis is detailed in the table below:

StepReagents and ConditionsPurposeTypical Yield
1 L-Phenylalanine (RING-¹³C₆), Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, WaterDissolution and basification of the amino acid.-
2 9-Fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-DioxaneAddition of the protecting group. Reaction is stirred at 0 °C for several hours, then at room temperature overnight. chemicalbook.com-
3 Water, Diethyl ether (Et₂O)Aqueous workup to remove impurities.-
4 Hydrochloric acid (HCl)Acidification to precipitate the product.>80% chemicalbook.com
5 Filtration and DryingIsolation and purification of the final product.-

This method is robust and generally provides the desired product in high yield and purity.

Advanced Derivatization Techniques for Analytical Applications of L-Phenylalanine-N-Fmoc (RING-13C6) and its Metabolites

The analysis of L-Phenylalanine-N-Fmoc (RING-13C6) and its metabolites, such as ¹³C₆-Tyrosine, often requires derivatization to enhance their detection by analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govsigmaaldrich.com

For GC-MS analysis, the polar nature of amino acids necessitates derivatization to increase their volatility. sigmaaldrich.com A common technique is silylation, where active hydrogens on the carboxyl and amino groups are replaced with a nonpolar group. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives, which are stable and exhibit good chromatographic behavior. sigmaaldrich.comnih.gov

For LC-MS analysis, derivatization can improve chromatographic separation and ionization efficiency. nih.govnih.gov Several reagents are available for this purpose:

p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS): This reagent adds a permanently charged quaternary amine to the amino acid, which can significantly enhance detection sensitivity in electrospray ionization mass spectrometry. nih.govnih.gov

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent reacts with both primary and secondary amines and is widely used for the analysis of amino acids by reversed-phase LC. acs.org

Diethyl ethoxymethylenemalonate (DEEMM): This reagent offers good quantification limits and a wide dynamic linear range for amino acid analysis. nih.govmdpi.com

In the context of metabolic studies using mass spectrometry imaging (MSI), on-tissue derivatization is a powerful technique. For instance, L-[ring-¹³C₆]-phenylalanine and its metabolite L-[ring-¹³C₆]-tyrosine have been traced in tissue sections by MALDI-MSI after on-tissue derivatization with TAHS. nih.govnih.gov This approach allows for the spatial and temporal tracking of the labeled compounds within complex biological samples. nih.govnih.gov

The choice of derivatization reagent and analytical technique depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the need for spatial information.

Analytical TechniqueDerivatization ReagentPurpose of DerivatizationApplication Example
GC-MSN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Increase volatility and thermal stability. sigmaaldrich.comQuantification of phenylalanine and tyrosine in biological fluids. nih.gov
LC-MS/MSp-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS)Introduce a fixed positive charge for enhanced ESI-MS sensitivity. nih.govHigh-sensitivity amino acid analysis. nih.gov
LC-MS/MS6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Improve chromatographic retention and detection. acs.orgTargeted quantification of multiple amines in plasma. acs.org
LC-MS/MSDiethyl ethoxymethylenemalonate (DEEMM)Enhance chromatographic separation and provide good quantitative performance. nih.govAnalysis of amino acids in various samples. mdpi.com
MALDI-MSIp-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS)On-tissue derivatization for spatial mapping of metabolites. nih.govImaging of L-[ring-¹³C₆]-phenylalanine kinetics in tumor tissue. nih.govnih.gov

Applications in Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of L-Phenylalanine-N-Fmoc (RING-13C6)isotope.comisotope.comeurisotop.com

The incorporation of six ¹³C isotopes into the phenyl ring of L-Phenylalanine-N-Fmoc provides a powerful probe for NMR spectroscopy. This stable isotope labeling is fundamental to a range of applications, from determining the structure of complex biomolecules to optimizing the very instruments used for analysis. isotope.comisotope.com

Utility in Structural Elucidation and Dynamic Studies of Isotope-Enriched Biomoleculesnih.gov

The use of uniformly ¹³C-enriched compounds is a cornerstone of modern biomolecular NMR. nih.gov By incorporating amino acids like ¹³C-labeled phenylalanine into proteins, researchers can overcome spectral crowding and enhance resolution, which is particularly challenging in large biomolecules. nih.govnih.gov This isotopic enrichment allows for the application of specialized NMR techniques that rely on ¹³C-¹³C correlations to trace the carbon backbone of a protein, providing crucial distance restraints and dihedral angle information necessary for high-resolution structure determination. nih.gov

Furthermore, studying the dynamics of proteins is essential to understanding their function. Isotope labeling of specific residues like phenylalanine enables the tracking of conformational changes and molecular motions over a wide range of timescales. mit.edu Techniques such as relaxation-dispersion NMR can be used with ¹³C-labeled phenylalanine to probe the dynamics of the aromatic side chain, revealing insights into protein folding, ligand binding, and allosteric regulation. The defined isotopic pattern of L-Phenylalanine-N-Fmoc (RING-13C6) makes it an ideal precursor for synthesizing peptides and proteins where the phenylalanine residues are specifically tagged for these detailed structural and dynamic investigations. researchgate.net

Development and Optimization of NMR Pulse Sequences with Isotope-Edited Phenylalanine Residues

The presence of ¹³C-labeled phenylalanine residues is pivotal for the development and application of advanced, isotope-edited NMR pulse sequences. acs.org These sequences are designed to selectively observe signals from the labeled sites, effectively filtering out the overwhelming signals from unlabeled atoms and simplifying complex spectra. acs.org For instance, pulse sequences can be designed to transfer magnetization specifically through the ¹³C-¹³C bonds of the labeled phenyl ring, allowing for unambiguous assignment of phenylalanine resonances in a protein spectrum. nih.gov

Recent advancements include the development of pulse sequences that reduce signal linewidth and enhance resolution, which is critical for studying large protein complexes. nih.gov The predictable and distinct NMR signal shape generated by isotopically patterned amino acids can simplify signal assignment, a traditionally laborious process in protein NMR. nih.gov The use of ¹³C-labeled phenylalanine has been instrumental in creating and refining these sophisticated NMR experiments that push the boundaries of molecular size and complexity amenable to solution NMR studies. acs.orgbiorxiv.org

Assessment of Spectrometer Performance via L-Phenylalanine-N-Fmoc (RING-13C6) Standards

High-purity, isotopically labeled compounds like L-Phenylalanine-N-Fmoc (RING-13C6) serve as excellent standards for assessing and maintaining the performance of high-resolution NMR spectrometers. isotope.comisotope.com Its well-defined chemical structure and the known spectral properties of the ¹³C-labeled phenyl ring provide a reliable reference. eurisotop.com

Researchers can use this standard to calibrate chemical shifts, measure resolution and sensitivity, and test the performance of new pulse sequences. The compound's known molecular weight and purity are critical for quantitative NMR (qNMR) applications, where it can be used to determine the concentration of other samples accurately. The stability and consistent quality of such standards are paramount for ensuring the reproducibility and accuracy of NMR data across different instruments and over time.

Mass Spectrometry (MS) Based Quantitative Analysis Utilizing this compoundisotope.comisotope.comcreative-proteomics.com

In the realm of mass spectrometry, particularly in proteomics and peptidomics, L-Phenylalanine-N-Fmoc (RING-13C6) is a key reagent for precise quantification. isotope.comisotope.com The mass shift introduced by the six ¹³C isotopes allows it to be used as an internal standard, which is fundamental to achieving accurate and reproducible measurements. creative-proteomics.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Proteomicsnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving highly accurate and precise quantification of molecules. nih.govacs.org The technique involves adding a known amount of a stable isotope-labeled version of the analyte—the internal standard—to a sample. researchgate.net L-Phenylalanine-N-Fmoc (RING-13C6) is used to synthesize stable isotope-labeled (SIL) peptides that serve as these internal standards. isotope.com

Because the SIL peptide is chemically identical to its naturally occurring counterpart (the analyte), it behaves in the same way during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net Any sample loss or variation in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard, an absolute and accurate quantification of the protein or peptide of interest can be achieved. nih.govacs.org

Mass Spectrometry TechniqueSample Requirement (Muscle Tissue)Intra-Assay VariationInter-Assay Variation
LC/MS/MS0.8µg1.7%3.2%
GC/MS/MS3µgNot specified10.2%
GC/C/IRMS8µgNot specified9.2%
GC/MS3µg13.5%25.4%

A study comparing different mass spectrometry techniques for measuring L-[ring-¹³C₆]Phenylalanine tracer enrichments found that LC/MS/MS was the most suitable for precise measurements in small samples, requiring the least amount of tissue and showing the lowest variability. nih.gov

Application in Targeted Quantitative Proteomics and Peptidomics Using Isotope-Labeled Standardscreative-proteomics.comnih.govnih.gov

Targeted proteomics aims to accurately measure the quantity of specific, pre-selected proteins in a complex biological sample, such as plasma or tissue. nih.gov This approach is crucial for applications like biomarker discovery and validation. creative-proteomics.comnih.gov The use of stable isotope-labeled peptides, synthesized using precursors like L-Phenylalanine-N-Fmoc (RING-13C6), is central to targeted proteomics workflows, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). creative-proteomics.comnih.gov

In these experiments, the mass spectrometer is programmed to specifically monitor for the fragmentation of the target peptide and its corresponding heavy-isotope-labeled internal standard. This targeted approach provides high sensitivity and specificity. The ratio of the signal from the endogenous "light" peptide to the "heavy" standard allows for precise quantification. nih.govacs.org This methodology has been successfully applied to track the kinetics of amino acids in cancer metabolism studies and to determine the absolute concentration of clinically relevant proteins like apolipoprotein(a) in human plasma. nih.govnih.govnih.gov

Labeled Amino AcidMass Difference (Da)
Alanine (B10760859) (U-¹³C₃, U-¹⁵N)+4
Arginine (U-¹³C₆, U-¹⁵N₄)+10
Isoleucine (U-¹³C₆, U-¹⁵N)+7
Leucine (U-¹³C₆, U-¹⁵N)+8
Lysine (U-¹³C₆, U-¹⁵N₂)+8
Phenylalanine (U-¹³C₉, U-¹⁵N)+10

Stable isotope-labeled amino acids create a distinct mass difference in peptides, which is the basis for their use as internal standards in quantitative mass spectrometry. creative-proteomics.com

Spatial and Temporal Tracing of L-[ring-13C6]-Phenylalanine and its Metabolites by Mass Spectrometry Imaging (MSI) in Biological Tissues

Mass Spectrometry Imaging (MSI) is a vital tool for understanding the intricate metabolic activities within heterogeneous biological tissues, such as tumors. By using L-[ring-13C6]-Phenylalanine as a tracer, researchers can monitor its uptake, distribution, and conversion into other molecules over time and across different cellular regions.

A notable study in this area investigated the kinetics of L-[ring-13C6]-Phenylalanine in a human non-small cell lung carcinoma (NSCLC) xenograft model in mice. nih.govacu.edu.au This research utilized matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI) to track the labeled phenylalanine and its primary metabolite, L-[ring-13C6]-Tyrosine. nih.govnih.gov

The investigation involved injecting the tracer and analyzing the tumor tissues at various time points: 10 minutes, 30 minutes, and 60 minutes post-injection. nih.gov The results provided a detailed map of the amino acid's metabolic fate within the tumor's microenvironment.

Detailed Research Findings:

The MSI analysis demonstrated dynamic changes in the spatial distribution of the labeled compounds. The highest concentration of L-[ring-13C6]-Phenylalanine in the tumor tissue was observed just 10 minutes after injection, after which its levels progressively decreased. nih.govnih.gov Conversely, the concentration of its metabolite, L-[ring-13C6]-Tyrosine, which is synthesized from phenylalanine, showed a delayed temporal trend, peaking at 30 minutes post-injection. nih.gov This delay is indicative of the time required for the enzymatic conversion of phenylalanine to tyrosine. nih.govnih.gov

Spatially, both L-[ring-13C6]-Phenylalanine and L-[ring-13C6]-Tyrosine were found in higher abundances in the viable regions of the tumor as compared to the non-viable, necrotic core. nih.govacu.edu.au This finding suggests that the metabolic activity, including amino acid uptake and protein synthesis, is significantly higher in the living parts of the tumor. The study successfully demonstrated the spatiotemporal distribution of this essential amino acid and its de-novo synthesized metabolite within the tumor's morphological context for the first time. nih.govnih.gov

These findings were further validated by complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) on homogenized tumor tissues, which confirmed the temporal trends observed with MSI. nih.gov The GC-C-IRMS data also revealed that the incorporation of L-[ring-13C6]-Phenylalanine into newly synthesized proteins peaked at 30 minutes. nih.gov

The ability to trace these metabolic pathways in a spatially and temporally resolved manner opens new avenues for understanding the metabolic reprogramming that is a hallmark of cancer. nih.govacu.edu.au

Interactive Data Tables:

The kinetic data from the aforementioned study can be summarized in the following tables:

Table 1: Temporal Abundance of L-[ring-13C6]-Phenylalanine and L-[ring-13C6]-Tyrosine in Tumor Tissue

Time Post-InjectionL-[ring-13C6]-Phenylalanine AbundanceL-[ring-13C6]-Tyrosine Abundance
10 minutesHighest detected levelIncreasing
30 minutesDecreasingPeak level observed
60 minutesFurther decreasedDecreasing

Table 2: Spatial Distribution of Labeled Compounds in Tumor Tissue

Tumor RegionL-[ring-13C6]-Phenylalanine AbundanceL-[ring-13C6]-Tyrosine Abundance
Viable Tumor RegionsHighHigh
Non-viable Tumor RegionsLowLow

L Phenylalanine N Fmoc Ring 13c6 As a Building Block in Isotope Edited Biomolecule Synthesis

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for creating synthetic peptides in research and pharmaceutical applications. The use of L-Phenylalanine-N-Fmoc (RING-¹³C₆) in SPPS allows for the precise insertion of an isotopic label at specific positions within a peptide sequence. isotope.com

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the nitrogen atom is crucial for this process. It is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, typically piperidine, to allow the addition of the next amino acid in the sequence. researchgate.net The synthesis involves anchoring the first amino acid to a solid resin support and then sequentially adding subsequent amino acids. researchgate.net The use of coupling reagents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as N,N-diisopropylethylamine (DIEA) facilitates the formation of peptide bonds. researchgate.net

The ¹³C₆-labeled phenylalanine retains the same chemical reactivity and physical properties as its unlabeled counterpart, ensuring its seamless integration into the standard SPPS workflow. jpt.com This allows for the production of peptides that are chemically identical to their natural counterparts but are distinguishable by mass spectrometry due to the mass difference imparted by the heavy isotopes. cpcscientific.com

Key Features of L-Phenylalanine-N-Fmoc (RING-¹³C₆) in SPPS:

PropertyDescription
Isotopic Purity Typically high, often around 99%, ensuring a strong and clear signal in mass spectrometry analysis. isotope.com
Chemical Purity Generally ≥98%, which is suitable for direct use in peptide synthesizers. isotope.comeurisotop.com
Fmoc Protection Enables controlled, stepwise addition of the amino acid during peptide synthesis. researchgate.net
Compatibility Fully compatible with standard SPPS reagents and protocols. lsu.edu

Strategies for Isotopic Enrichment of Proteins for Structural and Functional Investigations

Isotopically enriching proteins with stable isotopes like ¹³C is a powerful strategy for investigating their structure, dynamics, and function. Incorporating L-Phenylalanine-N-Fmoc (RING-¹³C₆) into proteins provides a specific probe for techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. isotope.com

For in vitro studies, the labeled amino acid can be incorporated during cell-free protein synthesis or by expressing the protein in organisms grown on media containing the labeled phenylalanine. Once incorporated, the ¹³C₆-phenylalanine residues serve as sensitive reporters. In NMR, the ¹³C labels allow for the resolution of specific signals from the protein, aiding in the determination of its three-dimensional structure and the study of its interactions with other molecules. jpt.com

Mass spectrometry-based proteomics also heavily relies on such isotopic labeling. By comparing the mass spectra of labeled and unlabeled proteins, researchers can gain insights into protein turnover, post-translational modifications, and protein-protein interactions. cpcscientific.com For instance, studies have utilized L-[ring-¹³C₆]-Phenylalanine to trace its metabolic fate and incorporation into proteins in complex biological systems, such as in tumor models. nih.govnih.gov

Research Findings from Isotopic Enrichment Studies:

TechniqueApplicationKey Findings
MALDI-FTICR-MSI Tracing phenylalanine kinetics in non-small cell lung carcinoma xenografts. nih.govDemonstrated the spatiotemporal distribution of ¹³C₆-Phe and its metabolite ¹³C₆-Tyr, revealing higher abundances in viable tumor regions. nih.govnih.gov
LC-MS/MS, GC/MS/MS, GC/MS, GC/C/IRMS Comparing methods for measuring L-[ring-¹³C₆]phenylalanine incorporation into muscle proteins. nih.govLC-MS/MS was found to be optimally suited for precise measurements of tracer enrichment in small and low-abundance samples. nih.gov

Design of Isotope-Labeled Peptide Standards for Quantitative Analytical Assays

Stable isotope-labeled peptides, synthesized using building blocks like L-Phenylalanine-N-Fmoc (RING-¹³C₆), are indispensable as internal standards in quantitative analytical assays, particularly those employing mass spectrometry. isotope.com These stable isotope-labeled standards (SIS) are chemically identical to the endogenous peptides being measured, but their increased mass allows them to be distinguished by the mass spectrometer. jpt.com

In practice, a known amount of the SIS peptide is spiked into a biological sample (e.g., plasma, tissue homogenate). The SIS peptide co-elutes with the endogenous peptide during chromatographic separation and is detected simultaneously in the mass spectrometer. Because the SIS and endogenous peptides have nearly identical ionization efficiencies and fragmentation patterns, the ratio of their signal intensities can be used to accurately quantify the amount of the endogenous peptide in the original sample. This approach corrects for variations in sample preparation and instrument response, leading to highly precise and accurate measurements. nih.gov

The use of L-Phenylalanine-N-Fmoc (RING-¹³C₆) to create these standards is advantageous because the six ¹³C atoms produce a significant mass shift (+6 Da), which is typically sufficient to move the isotopic cluster of the standard away from that of the natural peptide, minimizing signal overlap and improving quantification accuracy.

Methodological Considerations and Analytical Advancements in Stable Isotope Tracer Studies

Comparative Analysis of L-[ring-13C6]Phenylalanine Tracer Methodologies with Alternative Stable Isotope Tracers

The use of stable isotope-labeled amino acids is fundamental to understanding the dynamics of muscle protein synthesis (MPS). physoc.org Among these, L-[ring-13C6]phenylalanine is a frequently utilized tracer. However, alternative tracers, such as deuterium (B1214612) oxide (D2O) and other isotopically labeled amino acids, present different advantages and limitations.

A direct comparison between D2O and L-[ring-13C6]phenylalanine for quantifying MPS has shown comparable results under both basal (postabsorptive) and stimulated (postprandial) conditions. physoc.orgnih.govworktribe.com In one study, postabsorptive MPS rates were similar between the two tracers, and the increase in MPS after essential amino acid consumption was also indistinguishable. physoc.org This suggests that the less invasive, more cost-effective D2O method can be a robust alternative to traditional L-[ring-13C6]phenylalanine infusions for acute MPS measurements. physoc.orgnih.govworktribe.com While both methods yield similar mean rates of MPS, some intra-individual differences have been observed, though these are not significantly different from comparisons between other tracer types. physoc.org

When comparing L-[ring-13C6]phenylalanine with other labeled amino acid tracers, such as deuterated phenylalanine ([2H5]phenylalanine), potential isotope effects must be considered. nih.gov Studies have indicated that [2H5]phenylalanine may sometimes yield slightly different flux rates compared to [1-13C]phenylalanine, particularly in the fed state, suggesting a possible isotope effect. nih.gov Furthermore, significant discrepancies have been observed in the measurement of phenylalanine hydroxylation to tyrosine, with the [2H5]phenylalanine tracer resulting in a substantially lower calculated rate. nih.gov This highlights the importance of tracer choice in specific metabolic investigations.

The analytical techniques used to measure tracer incorporation also play a crucial role. A comparison of various mass spectrometry methods for measuring L-[ring-13C6]phenylalanine enrichment in muscle proteins revealed that Liquid Chromatography-tandem Mass Spectrometry (LC/MS/MS) is optimally suited for precise measurements, especially in samples of low abundance and quantity. nih.gov This method demonstrated superior precision and required less sample material compared to Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS), Gas Chromatography-tandem Mass Spectrometry (GC/MS/MS), and Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov

Table 1: Comparison of L-[ring-13C6]Phenylalanine and Deuterium Oxide (D2O) for Measuring Muscle Protein Synthesis (MPS)

FeatureL-[ring-13C6]PhenylalanineDeuterium Oxide (D2O)Key Findings
Administration Intravenous infusion physoc.orgOral consumption physoc.orgD2O offers a less invasive method. nih.govworktribe.com
Cost Higher nih.govLower nih.govD2O is more cost-effective. nih.govworktribe.com
Basal MPS Measurement Provides accurate dynamic readouts. physoc.orgProduces equivalent rates to 13C6-Phe. physoc.orgBoth tracers are reliable for basal measurements. physoc.org
Stimulated MPS Measurement Shows significant increases post-EAA. physoc.orgShows indistinguishable increases post-EAA. physoc.orgBoth tracers effectively measure anabolic responses. physoc.org
Analytical Technique GC-C-IRMS, LC/MS/MS physoc.orgnih.govGC-Pyrolysis-IRMS physoc.orgnih.govAdvanced mass spectrometry is required for both.
Limitations Invasive, costly, requires cannulation. physoc.orgnih.govSlower incorporation into the body water pool. nih.govL-[ring-13C6]Phe has logistical challenges; D2O has kinetic considerations. physoc.orgnih.govnih.gov

Integration of L-Phenylalanine-N-Fmoc (RING-13C6) into Stable Isotope Resolved Metabolomics (SIRM) Frameworks for In Vitro and Ex Vivo Biological Systems

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers to delineate metabolic pathways and fluxes within biological systems. The integration of L-Phenylalanine-N-Fmoc (RING-13C6) into SIRM frameworks, particularly for in vitro and ex vivo studies, allows for detailed investigation of phenylalanine metabolism and its role in various physiological and pathological states. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates the use of the labeled phenylalanine in solid-phase peptide synthesis, enabling the creation of isotope-labeled peptides for use as internal standards in quantitative proteomics. isotope.comisotope.comeurisotop.comeurisotop.com

In cancer research, SIRM has been instrumental in uncovering metabolic reprogramming. nih.govnih.govacu.edu.au For instance, studies using L-[ring-13C6]phenylalanine in non-small cell lung carcinoma (NSCLC) xenograft models have employed Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) to visualize the spatiotemporal kinetics of the tracer and its metabolite, L-[ring-13C6]tyrosine. nih.govnih.govacu.edu.au These studies have revealed heterogeneous distributions of the labeled amino acids within tumor tissues, with higher abundances in viable tumor regions compared to non-viable areas. nih.govnih.govacu.edu.au The kinetic analysis showed that the highest abundance of 13C6-Phe in the tumor occurred shortly after injection, followed by a progressive decrease, while the enrichment of 13C6-Tyr showed a delayed trend, indicative of the Phe-to-Tyr conversion process. nih.govnih.govacu.edu.au

This approach provides a dynamic view of amino acid metabolism within the tumor and its microenvironment, offering insights that can inform the development of novel cancer therapies. nih.govnih.govacu.edu.au The use of L-Phenylalanine-N-Fmoc (RING-13C6) in these contexts allows for the precise tracing of phenylalanine fate, from its uptake and conversion to its incorporation into newly synthesized proteins.

Table 2: Application of L-Phenylalanine-N-Fmoc (RING-13C6) in SIRM for Cancer Research

Application AreaBiological SystemKey TechniquesResearch Findings
Cancer Metabolism Non-small cell lung carcinoma (NSCLC) xenografts nih.govnih.govacu.edu.auMALDI-FTICR-MSI nih.govnih.govacu.edu.auSpatiotemporal distribution of 13C6-Phe and 13C6-Tyr mapped within tumors. nih.govnih.govacu.edu.au
Tumor Heterogeneity NSCLC xenografts nih.govnih.govacu.edu.auMass Spectrometry Imaging (MSI) nih.govnih.govacu.edu.auHigher abundance of labeled amino acids in viable vs. non-viable tumor regions. nih.govnih.govacu.edu.au
Metabolic Flux NSCLC xenografts nih.govnih.govacu.edu.auKinetic analysis of tracer incorporation nih.govnih.govacu.edu.auDelayed temporal trend of 13C6-Tyr compared to 13C6-Phe, indicating Phe-to-Tyr conversion. nih.govnih.govacu.edu.au
Protein Synthesis Human plasma samples nih.gov2DGE and Tandem Mass Spectrometry nih.govDifferentiation between newly synthesized and older, oxidatively damaged proteins. nih.gov

Computational Approaches for Predicting and Interpreting Isotopic Effects in L-Phenylalanine-N-Fmoc (RING-13C6) Systems

The interpretation of data from stable isotope tracer studies, including those using L-Phenylalanine-N-Fmoc (RING-13C6), can be enhanced by computational approaches that predict and interpret isotopic effects. These effects, such as kinetic isotope effects (KIEs), arise from the mass difference between isotopes and can influence the rates of biochemical reactions.

Computational tools and software packages have been developed to aid in the analysis of metabolomics data, including data from stable isotope labeling experiments. Software like MAVEN (Metabolomic Analysis and Visualization Engine) can automatically detect and report peak intensities for isotope-labeled metabolites from high-resolution mass spectrometry data. nih.gov For tandem mass spectrometry data, tools like the Isotope Correction Toolbox (ICT) are available to correct for the natural abundance of isotopes, which is crucial for accurate quantification of tracer incorporation. oup.com

Databases such as isoMETLIN have been specifically designed to identify metabolites that have incorporated isotopic labels. scripps.edu This resource contains experimental MS/MS data on hundreds of isotopomers, which helps in localizing the position of the isotopic label within a metabolite. scripps.edu Such tools are invaluable for interpreting the complex fragmentation patterns observed in mass spectrometry and for distinguishing between different isotopomers.

Furthermore, computational methods are used to predict isotope clusters in mass spectrometry data. researchgate.net By using chemical prior knowledge and database statistics, these approaches can improve the detection of isotope patterns and aid in the correct identification of molecular formulas. researchgate.net For instance, software like MS-FINDER utilizes in silico fragmentation to aid in structure elucidation. mdpi.com These computational advancements are critical for accurately interpreting the data generated in SIRM studies and for building robust models of metabolic pathways.

Table 3: Computational Tools for Isotope-Based Metabolomics

Tool/DatabaseFunctionKey FeaturesRelevance to L-Phenylalanine-N-Fmoc (RING-13C6) Studies
MAVEN Metabolite quantitation from LC-MS data nih.govInteractive processing, automatic detection of labeled isotopes. nih.govFacilitates the quantification of 13C-labeled phenylalanine and its metabolites.
Isotope Correction Toolbox (ICT) Correction of tandem mass isotopomer data oup.comSupports tandem MS data, batch execution, multiple labeling sources. oup.comEssential for accurate quantification by correcting for natural isotope abundance.
isoMETLIN Identification of isotopically labeled metabolites scripps.eduDatabase of experimental MS/MS spectra of isotopomers, spectral mixing function. scripps.eduAids in the identification and structural elucidation of 13C-labeled phenylalanine metabolites.
XCMS and CAMERA (R packages) Detection and validation of isotope clusters researchgate.netUses chemical prior knowledge, predicts molecular formulas. researchgate.netImproves the confidence in identifying and annotating features from L-Phenylalanine-N-Fmoc (RING-13C6) tracer experiments.
MS-FINDER Structure elucidation from MS data mdpi.comIn silico fragmentation, database searching. mdpi.comHelps in identifying unknown metabolites derived from L-Phenylalanine-N-Fmoc (RING-13C6).

Future Directions and Emerging Research Avenues for L Phenylalanine N Fmoc Ring 13c6

Development of Novel Synthetic Routes for Diverse Labeling Patterns and Derivatives

The synthesis of isotopically labeled amino acids is a cornerstone of modern biomedical research, enabling detailed studies of protein structure, dynamics, and metabolism. rsc.orgnih.gov While methods for producing ¹³C-labeled amino acids are established, there is a continuous drive to develop more versatile and efficient synthetic routes. rsc.orgnih.gov This is particularly true for creating diverse labeling patterns beyond the uniform labeling of the phenyl ring in L-Phenylalanine-N-Fmoc (RING-¹³C₆).

Future research will likely focus on developing synthetic strategies that allow for the selective incorporation of ¹³C at specific positions within the phenylalanine molecule. This could involve innovative catalytic systems, such as palladium-catalyzed C(sp³)–H functionalization, which has shown promise in the high-yielding synthesis of ¹³C methyl-labeled amino acids. rsc.orgnih.gov Such site-specific labeling would provide even greater resolution in nuclear magnetic resonance (NMR) and mass spectrometry studies, allowing researchers to probe specific metabolic pathways and protein interactions with unprecedented detail.

Furthermore, the development of microwave-assisted synthesis methods for Fmoc-protected amino acids presents an opportunity to significantly reduce reaction times and increase efficiency. nih.gov Applying these techniques to the synthesis of L-Phenylalanine-N-Fmoc (RING-¹³C₆) and its derivatives could streamline the production of these valuable research tools. The ability to create a wider array of isotopically labeled phenylalanine derivatives, including those with different protecting groups or additional isotopic labels (e.g., ¹⁵N, ²H), will be crucial for advancing our understanding of complex biological systems. proteogenix.science

Expansion of Applications in Integrated Multi-Omics Research Utilizing Isotopic Tracers

The era of "big data" in biology has ushered in the field of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. mdpi.comnih.gov Isotopic tracers like L-Phenylalanine-N-Fmoc (RING-¹³C₆) are poised to play a pivotal role in this integrated approach. By tracing the metabolic fate of the ¹³C-labeled phenylalanine, researchers can connect changes in gene expression and protein levels to alterations in metabolic fluxes. nih.gov

Future applications will likely see the expanded use of L-Phenylalanine-N-Fmoc (RING-¹³C₆) in stable isotope tracing experiments coupled with mass spectrometry and NMR. nih.govyoutube.com This will enable the detailed mapping of metabolic pathways and the quantification of pathway activities, providing insights into cellular metabolism in both healthy and diseased states. nih.govnih.gov For instance, in cancer research, tracing the uptake and metabolism of ¹³C₆-phenylalanine can reveal how tumor cells reprogram their metabolism to support rapid growth. nih.govnih.gov

The integration of data from isotopic tracer studies with other omics datasets will be critical for building comprehensive models of cellular function. mdpi.comnih.gov This will require the development of sophisticated computational tools and bioinformatics pipelines to analyze and visualize these complex datasets. nih.gov Ultimately, this integrated multi-omics approach, powered by isotopic tracers, will deepen our understanding of the molecular basis of health and disease, potentially leading to the identification of new biomarkers and therapeutic targets.

Advanced Spectroscopic and Spectrometric Techniques for Enhanced Detection and Characterization

The utility of L-Phenylalanine-N-Fmoc (RING-¹³C₆) is intrinsically linked to the analytical techniques used for its detection and characterization. Continuous advancements in spectroscopy and spectrometry are opening up new possibilities for leveraging this isotopically labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for determining the structure of organic molecules. fiveable.melibretexts.org The presence of the ¹³C-labeled ring in L-Phenylalanine-N-Fmoc (RING-¹³C₆) significantly enhances the signal in ¹³C NMR experiments, facilitating its detection and the study of its interactions with other molecules. nih.gov Future developments in NMR, such as higher field magnets and advanced pulse sequences, will further improve the sensitivity and resolution of these experiments. Techniques like proton decoupling are already used to simplify spectra by removing carbon-proton coupling. fiveable.melibretexts.org The development of methods to obtain direct ¹³C-¹³C correlations will provide even more detailed information about the carbon framework of molecules. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for detecting and quantifying molecules based on their mass-to-charge ratio. nih.gov The six-dalton mass shift imparted by the ¹³C₆ ring makes L-Phenylalanine-N-Fmoc (RING-¹³C₆) easily distinguishable from its unlabeled counterpart. isotope.com High-resolution mass spectrometers, such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap instruments, are capable of resolving the isotopic fine structure, providing unambiguous identification and quantification. nih.govnih.gov Future advancements in mass spectrometry imaging (MSI) will enable the visualization of the spatial distribution of L-Phenylalanine-N-Fmoc (RING-¹³C₆) and its metabolites within tissues, offering insights into localized metabolic processes. nih.govnih.govnih.gov

The table below summarizes key properties of L-Phenylalanine-N-Fmoc (RING-¹³C₆).

PropertyValue
Synonyms Fmoc-L-phenylalanine (ring-¹³C₆), Fmoc-Phe-OH (ring-¹³C₆), N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (ring-¹³C₆) isotope.com
Chemical Formula C₂₄H₂₁NO₄ (with ¹³C₆ ring) isotope.com
Molecular Weight 393.38 g/mol isotope.com
Isotopic Enrichment 99% for ¹³C isotope.com
CAS Number (Labeled) 446276-60-4 isotope.com
CAS Number (Unlabeled) 35661-40-6 isotope.com

The ongoing development of these advanced analytical techniques, in conjunction with novel synthetic strategies and integrated multi-omics approaches, promises to unlock the full potential of L-Phenylalanine-N-Fmoc (RING-¹³C₆) as a critical tool in scientific discovery.

Q & A

Basic Research Questions

Q. How should L-PHENYLALANINE-N-FMOC (RING-13C6) be stored and handled to ensure stability in laboratory settings?

  • Methodological Answer : Store the compound refrigerated (-5°C to 5°C) in a desiccated environment to prevent degradation . Use enclosed systems or local exhaust ventilation to minimize exposure during handling . Personal protective equipment (PPE), including dust masks, nitrile gloves, and safety goggles, is mandatory .

Q. What are the best practices for integrating L-PHENYLALANINE-N-FMOC (RING-13C6) into tracer studies for measuring protein synthesis rates?

  • Methodological Answer : Use primed continuous intravenous infusions combined with timed muscle biopsies. For example, in cancer patients, baseline and post-treatment muscle biopsies at 0, 2, and 5 hours post-infusion allow precise calculation of fractional synthesis rates (FSR) via tracer incorporation . Plasma enrichment kinetics should be monitored to validate tracer equilibration .

Q. Which analytical techniques are recommended for quantifying L-PHENYLALANINE-N-FMOC (RING-13C6) in biological samples?

  • Methodological Answer : Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) is optimal for small tissue samples (e.g., 0.8 µg muscle), offering high precision (intra-assay CV: 1.7%) and linearity (R² = 0.9962) . Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) provides higher accuracy but requires larger samples (8 µg) .

Advanced Research Questions

Q. How do discrepancies arise when comparing tracer enrichment data across mass spectrometry platforms, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from varying ionization efficiencies and interference from unlabeled metabolites. For example, GC/MS shows lower precision (inter-assay CV: 25%) due to derivatization artifacts . To resolve this:

  • Cross-validate results using LC/MS/MS and GC/C/IRMS.
  • Normalize data to internal standards (e.g., D-labeled analogs) .
    • Data Comparison :
TechniqueSample SizeIntra-Assay CVInter-Assay CVR² vs. GC/C/IRMS
GC/C/IRMS8 µg13.0%9.2%1.0000
LC/MS/MS0.8 µg1.7%3.2%0.9962
GC/MS/MS3 µg6.3%10.2%0.9942
GC/MS3 µg13.5%25.0%0.9217

Q. What methodological considerations are critical when using MALDI-FTICR-MSI to track L-PHENYLALANINE-N-FMOC (RING-13C6) kinetics in tumor metabolism studies?

  • Methodological Answer :

  • Spatial Resolution : Use matrix coating (e.g., 2,5-dihydroxybenzoic acid) at 55°C to enhance ionizability of 13C6-Phe and its metabolite 13C6-Tyr .
  • Temporal Dynamics : Collect tissue sections at 10, 30, and 60 minutes post-tracer injection to capture metabolic flux .
  • Data Normalization : Reference isotopic distributions to adjacent non-tumor tissue to account for background noise .

Q. How can researchers address contradictions in tracer enrichment data caused by variable amino acid pool dynamics?

  • Methodological Answer :

  • Pool Equilibration : Use a priming bolus dose (e.g., 2 µmol/kg) followed by continuous infusion (0.05 µmol/kg/min) to stabilize plasma 13C6-Phe enrichment .
  • Compartmental Modeling : Apply non-steady-state models to correct for intracellular vs. extracellular tracer disparities .

Experimental Design Considerations

Q. What controls are essential when studying L-PHENYLALANINE-N-FMOC (RING-13C6) in cancer metabolism models?

  • Methodological Answer : Include sham-treated controls (e.g., saline injection) to baseline endogenous Phe/Tyr levels. Use isotopic natural abundance corrections (0.011% for 13C) to distinguish tracer-derived signals .

Q. How to optimize tracer dosing for longitudinal studies in small animal models?

  • Methodological Answer : In mice, a bolus dose of 150 µmol/kg followed by continuous infusion (1.5 µmol/kg/min) achieves steady-state plasma enrichment within 60 minutes . Monitor urinary excretion rates to adjust for intersubject variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.